1-Bromo-2-methyl-3-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-2-methyl-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H6BrF3O It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methyl group, and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methyl-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 2-methyl-3-(trifluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at a controlled temperature to ensure selective bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methyl-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Boronic acids or esters, palladium catalysts (e.g., palladium acetate), and bases like potassium carbonate in solvents such as ethanol or toluene.
Reduction Reactions: Reducing agents like LiAlH4 in ether solvents or hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like 2-methyl-3-(trifluoromethoxy)aniline or 2-methyl-3-(trifluoromethoxy)thiophenol.
Coupling Reactions: Biaryl compounds with various functional groups.
Reduction Reactions: 2-methyl-3-(trifluoromethoxy)benzene.
Scientific Research Applications
1-Bromo-2-methyl-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents with improved efficacy and safety profiles.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-bromo-2-methyl-3-(trifluoromethoxy)benzene depends on its specific application and the chemical reactions it undergoes. In general, the presence of the bromine atom and the trifluoromethoxy group can influence the compound’s reactivity and interaction with other molecules. For example, in coupling reactions, the bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
- 1-Bromo-3-(trifluoromethoxy)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
- 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
Uniqueness: 1-Bromo-2-methyl-3-(trifluoromethoxy)benzene is unique due to the specific positioning of the substituents on the benzene ring. The combination of a bromine atom, a methyl group, and a trifluoromethoxy group in this particular arrangement can result in distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
1-bromo-2-methyl-3-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-5-6(9)3-2-4-7(5)13-8(10,11)12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVSJNJHFKGLEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2155854-99-0 |
Source
|
Record name | 1-bromo-2-methyl-3-(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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